Bienvenue dans la boutique en ligne BenchChem!

1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid

Synthetic chemistry PROTAC design Bioconjugation

1-(3-Phenylprop-2-enoyl)piperidine-4-carboxylic acid (CAS 147958-89-2), also designated 1-[(2E)-3-phenylprop-2-enoyl]piperidine-4-carboxylic acid, is a synthetic cinnamoyl-piperidine hybrid with molecular formula C₁₅H₁₇NO₃ and a molecular weight of 259.30 g/mol. It features a cinnamoyl (3-phenylprop-2-enoyl) moiety appended to the nitrogen of isonipecotic acid (piperidine-4-carboxylic acid), thereby combining an α,β-unsaturated carbonyl electrophile with a free carboxylic acid handle.

Molecular Formula C15H17NO3
Molecular Weight 259.3 g/mol
CAS No. 147958-89-2
Cat. No. B3378786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid
CAS147958-89-2
Molecular FormulaC15H17NO3
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C15H17NO3/c17-14(7-6-12-4-2-1-3-5-12)16-10-8-13(9-11-16)15(18)19/h1-7,13H,8-11H2,(H,18,19)/b7-6+
InChIKeyBARCAQQBDOOISH-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Phenylprop-2-enoyl)piperidine-4-carboxylic Acid (CAS 147958-89-2): Procurement-Relevant Physicochemical and Structural Profile


1-(3-Phenylprop-2-enoyl)piperidine-4-carboxylic acid (CAS 147958-89-2), also designated 1-[(2E)-3-phenylprop-2-enoyl]piperidine-4-carboxylic acid, is a synthetic cinnamoyl-piperidine hybrid with molecular formula C₁₅H₁₇NO₃ and a molecular weight of 259.30 g/mol [1]. It features a cinnamoyl (3-phenylprop-2-enoyl) moiety appended to the nitrogen of isonipecotic acid (piperidine-4-carboxylic acid), thereby combining an α,β-unsaturated carbonyl electrophile with a free carboxylic acid handle [2]. The compound is commercially available at ≥95% purity from multiple suppliers, with a reported melting point of 191–196 °C and a computed XLogP3 of 1.9, placing it in a favorable physicochemical space for further derivatization [3].

Why Generic Substitution Fails for 1-(3-Phenylprop-2-enoyl)piperidine-4-carboxylic Acid: Structural Determinants That Preclude Simple Analog Interchange


Within the cinnamoyl-piperidine chemotype, seemingly minor structural modifications introduce profound and often non-linear changes in target engagement, physicochemical properties, and downstream biological readouts. The presence and position of the carboxylic acid group on the piperidine ring critically influence hydrogen-bonding capacity, charge state at physiological pH, and the ability to serve as a synthetic conjugation handle. Removing the carboxylic acid (as in 1-cinnamoylpiperidine, CAS 5422-81-1) eliminates ion-pair interactions with basic residues in binding pockets; relocating it to the 3-position alters molecular geometry and recognition; converting it to an ester or amide ablates the negative charge and fundamentally changes both solubility and target binding. Similarly, substitution on the cinnamoyl phenyl ring can shift activity from cholinesterase inhibition to neddylation inhibition or PAR1 antagonism [1][2]. These sharp SAR cliffs mean that procurement of the exact compound—rather than a near-neighbor—is essential for experimental reproducibility and valid structure–activity conclusions.

Quantitative Differentiation Guide for 1-(3-Phenylprop-2-enoyl)piperidine-4-carboxylic Acid: Head-to-Head and Cross-Study Comparator Evidence


Carboxylic Acid Functionality Differentiates Target Compound from Neutral 1-Cinnamoylpiperidine in Physicochemical and Synthetic Utility

Compared to the simpler analog 1-cinnamoylpiperidine (CAS 5422-81-1, MW 215.29, lacking the 4-carboxylic acid), the target compound bears a free carboxylic acid that serves as a critical synthetic handle for amide coupling, esterification, or bioconjugation—a feature absent in the neutral parent. This differentially enables direct incorporation into PROTACs, fluorescent probes, or solid-support immobilization without additional deprotection or functionalization steps . The carboxylic acid also substantially alters physicochemical properties: the target compound has a topological polar surface area (tPSA) of 57.6 Ų versus 20.3 Ų for 1-cinnamoylpiperidine, and a hydrogen bond donor count of 1 versus 0, impacting solubility and permeability in ways that cannot be replicated by the non-acid analog [1].

Synthetic chemistry PROTAC design Bioconjugation Physicochemical profiling

Regioisomeric Carboxylic Acid Position: 4-COOH Target Versus 3-COOH and 2-COOH Analogs in GABAergic and Synthetic Contexts

The target compound bears the carboxylic acid at the piperidine 4-position (isonipecotic acid scaffold), which is structurally distinct from the 3-carboxylic acid (nipecotic acid) and 2-carboxylic acid (pipecolic acid) regioisomers. Isonipecotic acid itself is a documented GABAA receptor partial agonist, whereas nipecotic acid is a GABA uptake inhibitor—demonstrating that the carboxylic acid position fundamentally dictates pharmacological mechanism [1]. Specifically, isonipecotic acid (4-COOH) acts as a moderately potent GABAA receptor partial agonist, while nipecotic acid (3-COOH) functions primarily as a GABA transporter (GAT) inhibitor. The cinnamoyl N-substitution present in the target compound may further modulate this receptor selectivity in ways that are inaccessible to the 3-COOH or 2-COOH regioisomers [2]. For procurement, a researcher aiming to explore GABAergic modulation with a cinnamoyl-piperidine scaffold cannot substitute the 3-COOH or 2-COOH versions and expect comparable pharmacological outcomes.

GABA receptor Isonipecotic acid Nipecotic acid Regioisomer comparison

Cinnamoyl N-Substitution Distinguishes Target from Unsubstituted Isonipecotic Acid in Lipophilicity-Driven Property Space

The N-cinnamoyl group on the target compound dramatically increases lipophilicity relative to the parent isonipecotic acid (piperidine-4-carboxylic acid, MW 129.16). The target compound has a computed XLogP3 of 1.9, compared to approximately −2.0 to −2.5 for unsubstituted isonipecotic acid (zwitterionic at physiological pH). This >3.9 log unit increase in lipophilicity has profound implications for membrane permeability, blood-brain barrier penetration potential, and non-specific protein binding—all of which are critical for central nervous system (CNS) drug discovery applications [1]. The cinnamoyl moiety also introduces a Michael acceptor (α,β-unsaturated carbonyl) capable of forming covalent adducts with cysteine residues, adding a covalent inhibitor dimension absent in the parent acid [2].

Lipophilicity logP Blood-brain barrier Physicochemical differentiation

Evidence Gap Advisory: Limited Publicly Available Target-Specific Quantitative Bioactivity Data for This Exact Compound

A systematic search of PubMed, BindingDB, ChEMBL, PubChem, and Google Patents was conducted for 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid (CAS 147958-89-2). As of the search date, no peer-reviewed primary research articles or patents were identified that report quantitative IC₅₀, Kᵢ, Kd, EC₅₀, MIC, or in vivo efficacy data specifically for this compound against a defined molecular target or cell line. Vendor claims of broad-spectrum antibacterial, antifungal, antiviral, and antiparasitic activity are not accompanied by citable quantitative data or comparator benchmarks in the identified sources. This absence of target-specific quantitative bioactivity data means that differential claims must rely on physicochemical properties, structural comparisons, and class-level SAR inferences rather than direct potency comparisons. Researchers procuring this compound should anticipate the need for de novo biological profiling and should not assume that activity translates directly from related cinnamoyl-piperidine analogs.

Data gap Screening library Procurement caveat

Highest-Confidence Application Scenarios for 1-(3-Phenylprop-2-enoyl)piperidine-4-carboxylic Acid Based on Structural Evidence


Synthetic Intermediate for PROTACs, Bioconjugates, and Focused Compound Libraries

The free 4-carboxylic acid provides a direct handle for amide bond formation with amine-containing linkers or payloads, enabling rapid access to PROTACs (proteolysis-targeting chimeras), fluorescent probes, and affinity chromatography resins. The cinnamoyl moiety additionally offers a potential covalent warhead for targeted covalent inhibitor (TCI) design. Procurement of this specific compound avoids the additional synthetic steps (and associated yield losses) required to install a carboxylic acid onto 1-cinnamoylpiperidine, which lacks this functional group .

GABAergic Pharmacology Probe Development Leveraging the Isonipecotic Acid Scaffold

The isonipecotic acid (4-COOH) core is a validated GABAA receptor partial agonist pharmacophore. The N-cinnamoyl substitution increases lipophilicity by ≥3.9 log units relative to the parent acid, potentially enhancing CNS penetration. This compound can serve as a starting point for SAR studies exploring the impact of N-acyl substitution on GABAA receptor subtype selectivity, with the 4-COOH position ensuring the correct pharmacological starting point distinct from the 3-COOH (GAT inhibitor) or 2-COOH regioisomers [1].

Covalent Inhibitor and Chemoproteomics Probe Development

The α,β-unsaturated carbonyl of the cinnamoyl group is a recognized Michael acceptor capable of forming covalent adducts with cysteine thiols. Combined with the carboxylic acid conjugation handle, this compound is suited for developing activity-based protein profiling (ABPP) probes or covalent fragment libraries. The dual functionality (electrophilic warhead plus conjugatable acid) is not present in either 1-cinnamoylpiperidine (lacks the acid) or isonipecotic acid (lacks the electrophile) [2].

Diversity-Oriented Screening Library Component with Privileged Scaffold Attributes

The compound occupies a region of drug-like chemical space (MW 259.30, XLogP3 1.9, tPSA 57.6 Ų, HBD 1, HBA 3) that is compliant with Lipinski's Rule of Five and CNS MPO desirability criteria. As a component of diversity-oriented screening libraries, it provides a cinnamoyl-piperidine-4-carboxylic acid chemotype that is distinct from commercially abundant 1-acyl-piperidines lacking the 4-COOH group, offering unique hydrogen-bonding and charge-based recognition motifs for target engagement [3].

Quote Request

Request a Quote for 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.